1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 4,4a,5,6-tetrahydro-1-oxo-, ethyl ester
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Overview
Description
1-Oxo-4,4a,5,6-tetrahydro-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the class of pyrimidoquinolines. This compound is known for its unique structural features, which include a fused pyrimidine and quinoline ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-Oxo-4,4a,5,6-tetrahydro-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid ethyl ester typically involves the reaction of 2-aminobenzimidazole with unsaturated ketone derivatives in the presence of ethanol and a basic catalyst . This method yields the target compound in good quantities. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Oxo-4,4a,5,6-tetrahydro-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
1-Oxo-4,4a,5,6-tetrahydro-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Oxo-4,4a,5,6-tetrahydro-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds to 1-Oxo-4,4a,5,6-tetrahydro-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid ethyl ester include:
6-Ethoxy-1-oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid: This compound has a similar structure but with an ethoxy group at the 6-position.
Ethyl 6-chloro-1-oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylate: This compound features a chloro substituent at the 6-position.
4-Oxo-1,4-dihydrobenzo(h)quinoline-3-carboxylic acid ethyl ester: This compound has a similar quinoline core but differs in the substitution pattern.
The uniqueness of 1-Oxo-4,4a,5,6-tetrahydro-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid ethyl ester lies in its specific structural arrangement and the potential for diverse chemical modifications, making it a valuable compound in various research fields.
Properties
CAS No. |
63658-84-4 |
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Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
ethyl 1-oxo-4,4a,5,6-tetrahydropyrimido[1,2-a]quinoline-2-carboxylate |
InChI |
InChI=1S/C15H16N2O3/c1-2-20-15(19)11-9-16-13-8-7-10-5-3-4-6-12(10)17(13)14(11)18/h3-6,9,13,16H,2,7-8H2,1H3 |
InChI Key |
SMLHOYYNUFCDHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2CCC3=CC=CC=C3N2C1=O |
Origin of Product |
United States |
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